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molecular formula C13H17NO3S B8409131 Ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate

Ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate

Cat. No. B8409131
M. Wt: 267.35 g/mol
InChI Key: VXRIDXZVLBNXBF-UHFFFAOYSA-N
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Patent
US06664271B1

Procedure details

The reaction was run in the same manner as ethyl 1-(3-thiophenecarbonyl)-3-piperidinecarboxylate, starting with 3-(2-thienyl)acrylic acid (2.6 g; 16.9 mmol) and ethyl nipecotate (2.62 ml; 16.9 mmol). The crude product was purified by chromatography on silica, eluting with 40 to 100% ethyl acetate in hexane as a step gradient, giving ethyl 1-(3-(2-thienyl)acrylyl)-3-piperidinecarboxylate (1.74 g) as an off-white solid. MS m/z (positive ion) 316 (M+Na+; 25), 294 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.62 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:9]2)=[O:7])=[CH:2]1.S1C=C[CH:21]=[C:20]1C=CC(O)=O.N1CCCC(C(OCC)=O)C1>>[S:1]1[CH:2]=[CH:21][CH:20]=[C:5]1[CH:4]=[CH:3][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:9]1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
S1C(=CC=C1)C=CC(=O)O
Step Three
Name
Quantity
2.62 mL
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 40 to 100% ethyl acetate in hexane as a step gradient

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=CC(=O)N1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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